molecular formula C13H18O3 B1280383 (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate CAS No. 7622-23-3

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1280383
CAS No.: 7622-23-3
M. Wt: 222.28 g/mol
InChI Key: GMYNKCIZSNJVEE-NSHDSACASA-N
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Description

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

It is known that this compound is a metabolite of phenylalanine , an essential amino acid. Phenylalanine is involved in the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine.

Biochemical Pathways

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is involved in the metabolic pathways of phenylalanine . Phenylalanine is a precursor to tyrosine, another amino acid, which is then used to synthesize important neurotransmitters and hormones. Disruptions in phenylalanine metabolism can lead to conditions such as phenylketonuria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate typically involves the esterification of (S)-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of the desired chiral ester with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of (S)-tert-Butyl 2-oxo-3-phenylpropanoate.

    Reduction: Formation of (S)-tert-Butyl 2-hydroxy-3-phenylpropanol.

    Substitution: Formation of (S)-tert-Butyl 2-chloro-3-phenylpropanoate.

Scientific Research Applications

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Hydroxy-3-phenylpropanoic acid
  • (S)-Methyl 2-hydroxy-3-phenylpropanoate
  • (S)-Ethyl 2-hydroxy-3-phenylpropanoate

Uniqueness

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactions are required, and it can serve as a protective group in multi-step organic syntheses.

Properties

IUPAC Name

tert-butyl (2S)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYNKCIZSNJVEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234561
Record name 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7622-23-3
Record name 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7622-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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